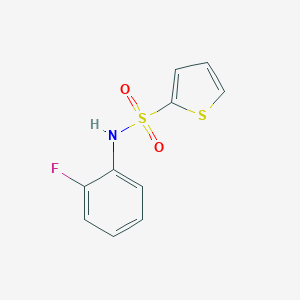

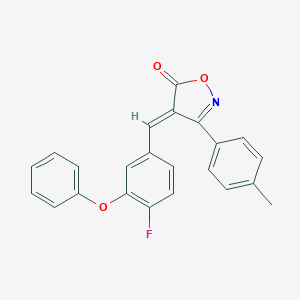

![molecular formula C25H23ClF3N3O6S2 B299316 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It was discovered by Cytokinetics Inc. and has been shown to have potent anti-inflammatory effects in preclinical studies.

Mecanismo De Acción

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a small molecule inhibitor that selectively targets the I kappa B kinase beta (IKK-beta) enzyme. IKK-beta is a key regulator of the NF-kappa B signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting IKK-beta, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide blocks the activation of NF-kappa B and reduces the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects

In preclinical studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects in a variety of models of inflammatory disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta, and to reduce the infiltration of immune cells into inflamed tissues. 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for IKK-beta. This allows for a more targeted approach to inhibiting the NF-kappa B signaling pathway, which may reduce the risk of off-target effects. However, one limitation of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in longer-term studies.

Direcciones Futuras

There are several potential future directions for research on 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of IKK-beta. Another area of interest is the use of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in human clinical trials.

Métodos De Síntesis

The synthesis of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been described in a patent application by Cytokinetics Inc. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with p-toluenesulfonyl chloride to form 4-chloro-3-(trifluoromethyl)anilinosulfonyl chloride. This intermediate is then reacted with N-(4-(4-morpholinylsulfonyl)phenyl)acetamide to form 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta.

Propiedades

Nombre del producto |

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |

|---|---|

Fórmula molecular |

C25H23ClF3N3O6S2 |

Peso molecular |

618 g/mol |

Nombre IUPAC |

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C25H23ClF3N3O6S2/c26-23-11-8-19(16-22(23)25(27,28)29)32(40(36,37)20-4-2-1-3-5-20)17-24(33)30-18-6-9-21(10-7-18)39(34,35)31-12-14-38-15-13-31/h1-11,16H,12-15,17H2,(H,30,33) |

Clave InChI |

NVMDKTOZHPHWME-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |

SMILES canónico |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)

![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)

![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)

![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)

![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)

![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)

![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)

![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)